5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-phenoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the 4-phenoxybenzoyl chloride: This involves the reaction of 4-phenoxybenzoic acid with thionyl chloride.
Coupling reaction: The final step involves the coupling of the 1,3-dioxolane derivative with the 4-phenoxybenzoyl chloride in the presence of a base such as pyridine to form the desired thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-phenoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene has several scientific research applications:
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene depends on its application:
In materials science: It acts as a building block for polymers, contributing to the electronic properties of the material.
In pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the phenoxy group, which may affect its reactivity and applications.
2-(4-phenoxybenzoyl)thiophene: Lacks the 1,3-dioxolane ring, which may influence its solubility and stability.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane ring and the 4-phenoxybenzoyl group, which confer distinct electronic and steric properties, making it versatile for various applications.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-phenoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4S/c21-19(17-10-11-18(25-17)20-22-12-13-23-20)14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-11,20H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYQBQZIVPVNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641943 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-28-4 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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